molecular formula C10H11NO4 B12787737 (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate CAS No. 50827-60-6

(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate

Cat. No.: B12787737
CAS No.: 50827-60-6
M. Wt: 209.20 g/mol
InChI Key: MLXGTWVSUCXNHG-UHFFFAOYSA-N
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Description

(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is an organic compound with the molecular formula C₁₀H₁₁NO₄ It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate typically involves the reaction of 4-methyl-3,6-dioxo-1,4-cyclohexadiene-1-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The methylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on its effects on specific enzymes or receptors.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. The pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl ethylcarbamate
  • (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl phenylcarbamate
  • (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl butylcarbamate

Uniqueness

(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is unique due to its specific substitution pattern and the presence of the methylcarbamate group. This structure imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

50827-60-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate

InChI

InChI=1S/C10H11NO4/c1-6-3-9(13)7(4-8(6)12)5-15-10(14)11-2/h3-4H,5H2,1-2H3,(H,11,14)

InChI Key

MLXGTWVSUCXNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)COC(=O)NC

Origin of Product

United States

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